molecular formula C7H14Cl2N4O B2998648 [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1989671-50-2

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Cat. No. B2998648
M. Wt: 241.12
InChI Key: OMGIPQSFSBFGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride' involves the reaction of 3-(chloromethyl)-1,2,4-triazole with oxolane in the presence of a base to form the intermediate 5-(oxolan-3-yl)-4H-1,2,4-triazole. This intermediate is then reacted with methanamine in the presence of a reducing agent to yield the final product as a dihydrochloride salt.

Starting Materials
3-(chloromethyl)-1,2,4-triazole, Oxolane, Methanamine, Reducing agent, Base, Hydrochloric acid

Reaction
Step 1: 3-(chloromethyl)-1,2,4-triazole is added to a mixture of oxolane and a base, such as sodium hydroxide, in an aprotic solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the intermediate 5-(oxolan-3-yl)-4H-1,2,4-triazole., Step 2: The intermediate 5-(oxolan-3-yl)-4H-1,2,4-triazole is then added to a mixture of methanamine and a reducing agent, such as sodium borohydride, in an aprotic solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the final product as a dihydrochloride salt., Step 3: The dihydrochloride salt is isolated by filtration and washed with a suitable solvent, such as diethyl ether, to remove any impurities. The product is then dried under vacuum to yield the pure compound '[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride'.

Mechanism Of Action

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride works by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, TAK-659 can prevent the growth of cancer cells and reduce the activity of immune cells that cause inflammation in autoimmune diseases.

Biochemical And Physiological Effects

Studies have shown that [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride can induce apoptosis (programmed cell death) in cancer cells and reduce the production of inflammatory cytokines in immune cells. It has also been shown to inhibit the activation of B cells and T cells, which are involved in the development of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is its high potency and selectivity for BTK. This makes it a promising candidate for the development of new cancer and autoimmune disease therapies. However, one of the limitations for lab experiments is the lack of long-term safety data. Further studies are needed to determine the potential side effects of this compound.

Future Directions

There are several future directions for the research of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride. One area of research is the development of new cancer therapies that target BTK. Another area of research is the development of new treatments for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Scientific Research Applications

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that TAK-659 has potent anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-3-6-9-7(11-10-6)5-1-2-12-4-5;;/h5H,1-4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGIPQSFSBFGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

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